molecular formula C13H14N6 B2930621 9-(2-Amino-2-phenylethyl)purin-6-amine CAS No. 1495111-58-4

9-(2-Amino-2-phenylethyl)purin-6-amine

Cat. No.: B2930621
CAS No.: 1495111-58-4
M. Wt: 254.297
InChI Key: DZFHXTVRYZILOH-UHFFFAOYSA-N
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Description

9-(2-Amino-2-phenylethyl)purin-6-amine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a purine base linked to a phenylethylamine moiety. The presence of both purine and phenylethylamine functionalities makes it a versatile molecule with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Amino-2-phenylethyl)purin-6-amine typically involves the reaction of a purine derivative with a phenylethylamine precursor. One common method includes the nucleophilic substitution reaction where the purine base is activated and then reacted with 2-phenylethylamine under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow chemistry techniques. The use of high-pressure reactors and advanced purification methods such as chromatography ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

9-(2-Amino-2-phenylethyl)purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

9-(2-Amino-2-phenylethyl)purin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in cellular signaling pathways and as a ligand for various receptors.

    Medicine: Research has shown its potential as a therapeutic agent for treating neurological disorders and certain types of cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-Amino-2-phenylethyl)purin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to purinergic receptors, which are involved in various cellular processes such as signal transduction and neurotransmission. By modulating these receptors, the compound can influence cellular activities and exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Phenylethylamine: A simple amine with a phenylethyl group, known for its role in neurotransmission.

    Caffeine: A methylxanthine derivative with structural similarities to purine bases.

Uniqueness

What sets 9-(2-Amino-2-phenylethyl)purin-6-amine apart from these similar compounds is its combined purine and phenylethylamine structure, which imparts unique biological activities and makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

9-(2-amino-2-phenylethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6/c14-10(9-4-2-1-3-5-9)6-19-8-18-11-12(15)16-7-17-13(11)19/h1-5,7-8,10H,6,14H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFHXTVRYZILOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=NC3=C(N=CN=C32)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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